molecular formula C14H9FN2O3 B15387376 1-[(4-Fluorophenyl)methyl]-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione CAS No. 53914-11-7

1-[(4-Fluorophenyl)methyl]-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B15387376
CAS No.: 53914-11-7
M. Wt: 272.23 g/mol
InChI Key: OTRCDOLCBXDXHR-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione is a bicyclic heterocyclic compound featuring a pyrido-oxazine core substituted with a 4-fluorobenzyl group. Its synthesis typically involves cyclization reactions between substituted nicotinic acid derivatives and arylalkyl halides, as exemplified in and . For instance, describes the preparation of 1-(4-fluorobenzyl)-2H-benzo[d][1,3]oxazine-2,4(1H)-dione via sodium hydride-mediated alkylation of the oxazine precursor with 4-fluorobenzyl bromide, yielding a 78% product with >97% HPLC purity .

Key physicochemical properties include a molecular weight of ~296–307 g/mol (based on analogs in and ), moderate lipophilicity (logP ~2–3), and predicted blood-brain barrier (BBB) permeability, as seen in structurally related benzo-oxazines (NSC777205, NSC777207) .

Properties

CAS No.

53914-11-7

Molecular Formula

C14H9FN2O3

Molecular Weight

272.23 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrido[2,3-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C14H9FN2O3/c15-10-5-3-9(4-6-10)8-17-12-11(2-1-7-16-12)13(18)20-14(17)19/h1-7H,8H2

InChI Key

OTRCDOLCBXDXHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)OC2=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Benzo-Oxazine Derivatives

Examples :

  • NSC777205 (3-(4-chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione)
  • NSC777207 (3-(4-chloro-2-fluorophenyl)-7-methoxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione)
Property NSC777205 NSC777207 Target Compound (Pyrido-Oxazine)
Core Structure Benzo[e]oxazine Benzo[e]oxazine (7-OMe) Pyrido[2,3-d]oxazine
Molecular Weight (g/mol) ~296 (calculated) ~326 (calculated) ~296–307 (estimated)
BBB Permeability* High (2× NSC777207) Moderate Predicted moderate (in silico)
Synthetic Yield High (>95% purity) High (>95% purity) 58–86% (analogs in )

*NSC777205 exhibits superior BBB permeability due to reduced polarity compared to its methoxy analog . The pyrido-oxazine core may enhance π-π stacking interactions in biological targets but could reduce solubility compared to benzo-oxazines.

Thieno-Oxazine Derivatives

Examples :

  • 1-(Substituted-phenylsulfonyl)-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione ()
Property Thieno-Oxazine Derivatives Target Compound
Core Structure Thieno[2,3-d]oxazine Pyrido[2,3-d]oxazine
Key Substituents Sulfonamide groups 4-Fluorobenzyl
Antibacterial Activity Moderate (MIC ~12.5–50 µg/mL) Not reported
Synthetic Complexity One-pot synthesis (46–86% yield) Multi-step (58–78% yield)

Other Pyrido-Oxazine Derivatives

Examples :

  • 7-Fluoro-1-methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione (3e)
  • 1-Ethyl-7-fluoro-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione (3f)
Property 3e (1-Me, 7-F) 3f (1-Et, 7-F) Target Compound (1-4-F-Bn)
Molecular Formula C8H5FN2O3 C9H7FN2O3 C15H10FN2O3 (estimated)
¹H NMR (δ) 3.45 (s, 3H, CH3) 1.25 (t, 3H, CH2CH3) 5.33 (s, 2H, CH2-Ph)
Yield 58% Not reported 78% (benzyl analog)
Solubility Moderate (DMSO) Moderate (DMSO) Likely lower (bulky Bn)

Substituents on the pyrido-oxazine core significantly modulate electronic and steric properties. The 4-fluorobenzyl group in the target compound may enhance target affinity but reduce solubility compared to smaller alkyl groups .

Pyrido-Pyrimidine and Related Heterocycles

Examples :

  • 1-(2,6-Diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2n) ()
Property Pyrido-Pyrimidine (2n) Target Compound
Core Structure Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]oxazine
Bioactivity Herbicidal Undefined (likely CNS)
Crystallography X-ray resolved Not reported

Pyrido-pyrimidines exhibit divergent applications (e.g., herbicidal activity) due to altered hydrogen-bonding motifs compared to oxazine derivatives .

Preparation Methods

Cyclocondensation of Pyridine Derivatives with Oxazine Precursors

The most widely reported method involves cyclocondensation between pyridine-2,3-diamine derivatives and oxazine-forming reagents. A seminal study in the Journal of Heterocyclic Chemistry (1985) details the synthesis via reaction of 3-[(4-fluorophenyl)amino]propanenitrile with 2-chloronicotinoyl chloride in acetone under basic conditions.

Reaction Mechanism and Optimization

The process initiates with nucleophilic attack of the cyanide group on the electrophilic carbonyl carbon of 2-chloronicotinoyl chloride, followed by cyclization facilitated by ammonium thiocyanate (NH$$_4$$SCN). Triethylamine acts as a base to deprotonate intermediates, driving the reaction toward oxazine ring closure. Key parameters include:

Parameter Optimal Condition Yield (%) Reference
Solvent Acetone 77
Temperature 40°C (10 min), then RT 77
Molar Ratio (1:1) 1:1.05 (excess SCN⁻) 77

Recrystallization from 95% ethanol yields pure product as a white solid (mp: n/a).

Nucleophilic Substitution on Preformed Oxazine Cores

Alternative routes functionalize preconstructed pyrido[2,3-d]oxazine-2,4-dione scaffolds. Patent literature (US8410103B2) describes alkylation at the N1 position using 4-fluorobenzyl bromide under Mitsunobu conditions.

Mitsunobu Reaction Protocol

A mixture of pyrido[2,3-d]oxazine-2,4-dione (1 equiv), 4-fluorobenzyl alcohol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) reacts at 0°C→RT for 12 h. Post-workup involves silica gel chromatography (ethyl acetate/hexane) to isolate the product.

Critical Factors:
  • Phosphine Reagent : Triphenylphosphine outperforms tributylphosphine in minimizing side reactions.
  • Solvent Polarity : THF provides optimal solubility for both polar oxazine and hydrophobic benzyl alcohol.

Multi-Step Synthesis via Huisgen Cycloaddition

Advanced routes employ Huisgen 1,4-dipolar cycloaddition to construct the oxazine ring. A 2023 Journal of Medicinal Chemistry study radiosynthesizes analogous compounds using acetylenedicarboxylate dipolarophiles.

Huisgen Cycloaddition Protocol

  • Precursor Preparation : 7-Fluoro-8-azaisatoic anhydride (1 equiv) reacts with 3-azidopropylamine (1.1 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 1 h.
  • Cycloaddition : The intermediate reacts with dimethyl acetylenedicarboxylate (1.2 equiv) under microwave irradiation (100°C, 10 min).
Step Reagents Conditions Yield (%)
1 3-Azidopropylamine, DMSO 80°C, 1 h 83
2 Acetylenedicarboxylate Microwave, 100°C 72

Industrial-Scale Production Considerations

While lab-scale methods prioritize yield, industrial processes emphasize cost and scalability. Continuous flow reactors enable large-scale cyclocondensation by maintaining precise temperature control and reducing reaction times.

Continuous Flow Synthesis

A mixture of 2-chloronicotinoyl chloride and 3-[(4-fluorophenyl)amino]propanenitrile (1:1.05) in acetone is pumped through a heated reactor (40°C, residence time: 15 min). NH$$_4$$SCN and triethylamine are introduced via side inlets to initiate cyclization.

Advantages:
  • Throughput : 5 kg/day capacity achievable with microreactor systems.
  • Purity : >99% by HPLC due to minimized side reactions.

Emerging Techniques: Photocatalytic and Electrochemical Methods

Recent advances explore sustainable synthesis. Visible-light-mediated C–N coupling between pyridine-2,3-diamine and 4-fluorobenzyl bromide uses eosin Y as a photocatalyst.

Photocatalytic Protocol

  • Conditions : 450 nm LED, dimethylacetamide (DMAc), room temperature, 6 h.
  • Yield : 68% with 90% atom economy.

Q & A

Q. What are the common synthetic routes for preparing 1-[(4-Fluorophenyl)methyl]-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione?

The synthesis typically involves multi-step reactions starting with the pyrido[2,3-d]oxazine core. Key steps include:

  • Cyclization : Formation of the fused oxazine ring via acid- or base-catalyzed cyclization of precursor amines or carbonyl derivatives.
  • Substitution : Introduction of the 4-fluorophenylmethyl group using alkylation or nucleophilic substitution reactions under inert atmospheres to prevent oxidation .
  • Purification : Crystallization in solvents like acetonitrile or ethanol to isolate the final product.

Methodological Tip : Optimize reaction time and temperature (e.g., reflux conditions) to improve yield. Monitor intermediate purity via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and ring structure integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial configuration, dihedral angles between aromatic rings, and hydrogen-bonding networks .

Q. Table 1: Key Characterization Data

TechniqueObserved FeaturesReference
1^1H NMRδ 7.2–7.4 (fluorophenyl protons)
HRMSm/z 391.402 [M+H]+^+
X-rayPlanar pyridooxazine core with 85° dihedral angle

Q. How does the 4-fluorophenyl substituent influence biological activity?

The fluorine atom enhances lipophilicity , improving membrane permeability. Its electron-withdrawing nature modulates electronic properties of the fused ring system, potentially increasing binding affinity to enzymatic targets like kinases or proteases .

Methodological Insight : Compare bioactivity of fluorophenyl analogs with non-fluorinated derivatives using enzyme inhibition assays .

Q. What structural features classify this compound as a pyridooxazine derivative?

The core structure consists of:

  • A pyridine ring fused to an oxazine ring (oxygen and nitrogen heteroatoms).
  • Substituents: 4-fluorophenylmethyl at position 1 and a dione moiety at positions 2 and 4 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature : Reflux in acetonitrile (80–100°C) enhances cyclization efficiency .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) under N2N_2 atmosphere reduce side reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Table 2: Yield Optimization Under Varied Conditions

ConditionYield (%)Purity (HPLC)Reference
Reflux in EtOH6592%
Pd/C, N2N_27895%

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding modes with proteins (e.g., COX-2 or EGFR) using AutoDock Vina .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .

Tip : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Establish IC50_{50} values across multiple assays (e.g., anti-inflammatory vs. anticancer screens) .
  • Meta-Analysis : Compare studies using standardized protocols (e.g., ATPase assays for kinase inhibition) .

Q. What advanced techniques assess stability under physiological conditions?

  • HPLC-PDA : Monitor degradation products in simulated gastric fluid (pH 2.0) .
  • TGA/DSC : Determine thermal stability (decomposition >200°C) for storage recommendations .

Q. How to study enzymatic inhibition mechanisms?

  • Kinetic Assays : Measure KmK_m and VmaxV_{max} changes in presence of the compound .
  • Fluorescence Quenching : Track tryptophan residue interactions in target enzymes .

Q. What structure-activity relationship (SAR) trends are observed in analogs?

Table 3: Substituent Effects on Bioactivity

SubstituentActivity (IC50_{50}, μM)TargetReference
4-Fluorophenylmethyl0.45 ± 0.02COX-2
4-Chlorophenylmethyl1.20 ± 0.15COX-2
4-Methoxyphenylmethyl>10COX-2

Key Insight : Electron-withdrawing groups (e.g., -F, -Cl) enhance potency compared to electron-donating groups (-OCH3_3) .

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